A vasodilator agent found to be effective in a variety of peripheral circulation disorders. It has various other potentially useful pharmacological effects. Its mechanism may involve block of calcium channels.
Bencyclane
CAS No.: 2179-37-5
Cat. No.: VC0007007
Molecular Formula: C19H31NO
Molecular Weight: 289.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2179-37-5 |
---|---|
Molecular Formula | C19H31NO |
Molecular Weight | 289.5 g/mol |
IUPAC Name | 3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3 |
Standard InChI Key | FYJJXENSONZJRG-UHFFFAOYSA-N |
SMILES | CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2 |
Canonical SMILES | CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2 |
Chemical Structure and Synthesis
Molecular Characteristics
Bencyclane (IUPAC name: {3-[(1-benzylcycloheptyl)oxy]propyl}dimethylamine) is a tertiary amine with a molecular formula of and a molecular weight of 289.46 g/mol . Its structure comprises a cycloheptane ring substituted with a benzyl group at the 1-position and a dimethylaminopropoxy side chain (Figure 1) . The fumarate salt form (bencyclane fumarate, ) is commonly used in pharmaceutical formulations to enhance solubility and stability .
Synthesis Pathway
The synthesis of bencyclane involves two principal steps :
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Grignard Addition: Benzylmagnesium bromide reacts with suberone (cycloheptanone) to form 1-benzylcycloheptanol.
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Williamson Ether Synthesis: The alcohol intermediate undergoes etherification with 3-dimethylaminopropyl chloride in the presence of a base, yielding bencyclane.
This pathway ensures high regioselectivity and scalability, making it suitable for industrial production.
Pharmacological Properties
Pharmacokinetics
Key pharmacokinetic parameters derived from human studies include :
Parameter | Value (Oral) | Value (IV) | Bioavailability | Half-Life |
---|---|---|---|---|
2–3 μg/mL | 3 μg/mL | ~20% | 480 min | |
2–4 hours | Immediate | – | – |
Bencyclane exhibits dose-proportional kinetics, with a 200 mg twice-daily regimen achieving steady-state plasma concentrations sufficient for therapeutic efficacy .
Clinical Applications
Peripheral Arterial Occlusive Disease (PAOD)
A 12-month, double-blind, placebo-controlled trial () evaluated bencyclane (200 mg twice daily) in Stage II PAOD patients :
Outcome Measure | Bencyclane Group | Placebo Group | -Value |
---|---|---|---|
Pain-free walking distance | +82% | +12% | <0.01 |
Pedal pulse palpability | 68% improvement | 24% | <0.05 |
Subjective symptom relief | 73% | 29% | <0.01 |
Bencyclane’s efficacy is attributed to improved microcirculation and reduced vascular resistance .
Sickle Cell Disease (SCD)
Preclinical studies highlight bencyclane’s potential as an anti-sickling agent. At , it inhibits erythrocyte adhesion and deformation, likely via membrane-stabilizing effects . Clinical trials in SCD patients are warranted to validate these findings.
Adverse Event | Incidence (Bencyclane) | Incidence (Placebo) |
---|---|---|
Insomnia | 8% | 2% |
Depressive mood | 6% | 1% |
Sweating | 5% | 1% |
Notably, bencyclane causes a clinically insignificant reduction in blood pressure (~5 mmHg systolic) without affecting heart rate or electrocardiographic parameters .
Drug Interactions and Contraindications
Bencyclane’s metabolism involves cytochrome P450 3A4 (CYP3A4), necessitating caution with concomitant use of :
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CYP3A4 Inhibitors: Ketoconazole, erythromycin (may increase bencyclane exposure).
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Antihypertensives: Synergistic hypotension risk with ACE inhibitors or β-blockers.
Contraindications include severe bradycardia and hypersensitivity to cycloheptane derivatives .
Future Directions
While bencyclane’s utility in PAOD is well-established, emerging applications merit exploration:
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Neuroprotection: Preclinical models suggest cerebrovascular benefits in ischemic stroke.
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Retinopathy: Vasodilatory effects may alleviate diabetic retinal ischemia.
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